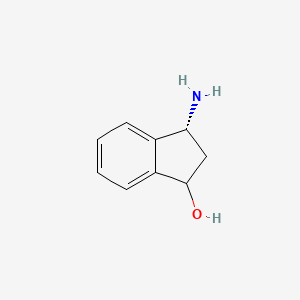
(3R)-3-Amino-2,3-dihydro-1H-inden-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-2,3-dihydro-1H-inden-1-ol: is a chiral organic compound with a unique structure that includes an amino group and a hydroxyl group attached to an indane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol typically involves the reduction of a corresponding ketone or the amination of an indene derivative. One common method includes the catalytic hydrogenation of 3-amino-1-indanone under mild conditions to yield the desired product. Another approach involves the asymmetric reduction of 3-nitro-1-indanone followed by catalytic hydrogenation to convert the nitro group to an amino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes using palladium or platinum catalysts. The reaction conditions are optimized to ensure high yield and enantiomeric purity, which is crucial for its applications in pharmaceuticals.
化学反応の分析
Types of Reactions:
Oxidation: (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, including secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
- Oxidation products include 3-amino-1-indanone.
- Reduction products include secondary amines.
- Substitution products vary depending on the substituent introduced.
科学的研究の応用
Chemistry: (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol is used as a chiral building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its chiral nature makes it a valuable tool for studying stereoselective processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to interact with biological targets in a stereospecific manner makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the production of polymers and other high-performance materials.
作用機序
The mechanism of action of (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and the context of the interaction.
類似化合物との比較
(3S)-3-Amino-2,3-dihydro-1H-inden-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
3-Amino-1-indanone: A related compound with a ketone group instead of a hydroxyl group.
2-Amino-1-indanol: A similar compound with the amino group at a different position on the indane ring.
Uniqueness: (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This uniqueness makes it valuable in applications requiring high enantiomeric purity and specific stereochemical interactions.
生物活性
(3R)-3-Amino-2,3-dihydro-1H-inden-1-ol, also referred to as (1R,3S)-3-amino-2,3-dihydro-1H-inden-1-ol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activities. This compound exhibits promising interactions with various biological targets, particularly glutathione peroxidase 4 (GPX4), which plays a crucial role in cellular oxidative stress management and lipid metabolism.
The primary mechanism of action for this compound involves the inhibition of GPX4 . By inhibiting this enzyme, the compound induces ferroptosis , a regulated form of cell death characterized by iron-dependent lipid peroxidation. This process is particularly relevant in cancer therapy, as ferroptosis can selectively eliminate cancer cells while sparing normal cells.
Biochemical Pathways
The inhibition of GPX4 by this compound affects several biochemical pathways:
- Lipid Peroxidation : The compound promotes oxidative damage to lipids, leading to cellular death.
- Oxidative Stress Response : By disrupting the antioxidant defense mechanisms, it enhances oxidative stress within cells.
Biological Activity Overview
Recent studies have highlighted the biological activity of this compound in various contexts:
| Activity | Description |
|---|---|
| Ferroptosis Induction | Inhibits GPX4 leading to increased lipid peroxidation and cell death in cancer cells. |
| Anticancer Potential | Shows promise as a therapeutic agent for targeting specific cancer types through ferroptosis. |
| Oxidative Stress Modulation | Alters cellular redox status, enhancing the potential for therapeutic applications in oxidative stress-related diseases. |
Case Studies and Research Findings
Several research findings and case studies have documented the effects of this compound:
- Cancer Cell Studies : In vitro studies demonstrated that treatment with this compound resulted in significant cell death in various cancer cell lines through the induction of ferroptosis. The effectiveness varied based on concentration and exposure time.
- Lipid Metabolism Research : Investigations into lipid metabolism revealed that the compound influences lipid profiles by promoting oxidative degradation pathways, which could be beneficial in metabolic disorders.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
| Parameter | Details |
|---|---|
| Absorption | Rapid absorption observed in preclinical models. |
| Distribution | High tissue distribution with a preference for liver and tumor tissues. |
| Metabolism | Primarily metabolized by liver enzymes; potential for drug-drug interactions. |
| Excretion | Predominantly excreted via urine; renal function may affect clearance rates. |
特性
CAS番号 |
1276516-51-8 |
|---|---|
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC名 |
(3R)-3-amino-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9?/m1/s1 |
InChIキー |
PRVIGUZMXLBANS-VEDVMXKPSA-N |
異性体SMILES |
C1[C@H](C2=CC=CC=C2C1O)N |
正規SMILES |
C1C(C2=CC=CC=C2C1O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















